molecular formula C11H11N3O B8349097 2-(3,5-Diaminobenzoyl)pyrrole

2-(3,5-Diaminobenzoyl)pyrrole

Cat. No.: B8349097
M. Wt: 201.22 g/mol
InChI Key: VHEKDHIPZUUVHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Diaminobenzoyl)pyrrole is a high-purity chemical building block designed for pharmaceutical and materials science research. This multifunctional compound features a pyrrole ring, a privileged structure in medicinal chemistry due to its prevalence in biologically active molecules . The molecule is engineered with a benzoyl linker connecting the pyrrole unit to a 3,5-diaminobenzene group, providing two primary amine handles for further synthetic modification. This structure makes it a versatile intermediate for constructing more complex molecular architectures, particularly in the synthesis of novel polyamide polymers or small molecules with potential pharmacological activity. Researchers can utilize this compound in the development of targeted therapies, as pyrrole-based scaffolds are known to interact with a range of biological targets, including various kinases and enzymes . The presence of the diamino-substituted benzene ring also suggests potential applications in creating conjugated systems for materials chemistry. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for personal use.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

(3,5-diaminophenyl)-(1H-pyrrol-2-yl)methanone

InChI

InChI=1S/C11H11N3O/c12-8-4-7(5-9(13)6-8)11(15)10-2-1-3-14-10/h1-6,14H,12-13H2

InChI Key

VHEKDHIPZUUVHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C(=O)C2=CC(=CC(=C2)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(3,5-Diaminobenzoyl)pyrrole with analogous pyrrole-based compounds, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Substituent Effects on Pyrrole Derivatives
Compound Substituents Key Properties Reference
This compound 3,5-diaminobenzoyl at pyrrole C2 Hypothesized high solubility due to amine groups; potential metabolic stability
Compound 79 Pyridinyl-4-CF3, triazole substituent Improved kinetic solubility; moderate metabolic stability
Compound 101 Pyridinyl-4-CF2H, triazole substituent Enhanced metabolic stability (vs. 79) but reduced potency
Compound 99 Pyridinyl-3-cyano-4-CF3 High potency and metabolic stability
5-Acetyl-2-methylpyrrole Acetyl at C5, methyl at C2 Low solubility; forms stable derivatives (e.g., semicarbazone, m.p. 200°C)

Key Findings :

Substituent Position and Polarity: The 3,5-diamino groups in this compound likely enhance solubility compared to non-polar substituents (e.g., methyl or CF3 groups in Compounds 79/99). However, bulky or electron-withdrawing groups (e.g., CF3) in other analogs improve metabolic stability by reducing oxidative degradation .

Metabolic Stability: Replacement of CF3 with CF2H (Compound 101) reduced potency but increased stability, suggesting that amine groups in this compound may balance these properties if optimized .

Derivative Formation: Unlike 5-Acetyl-2-methylpyrrole, which forms stable semicarbazones and oximes , the diaminobenzoyl group in the target compound may favor hydrogen bonding or coordination chemistry, expanding its utility in catalysis or supramolecular assemblies.

Key Findings :

Regulatory Risks: While 3-(1-napthoyl)pyrrole derivatives are regulated as synthetic cannabinoids , this compound lacks the naphthoyl moiety, reducing its overlap with controlled substances.

Synthetic Accessibility: Early pyrrole derivatives (e.g., 5-Acetyl-2-methylpyrrole) were synthesized via Friedel-Crafts acylation , but modern methods (e.g., cross-coupling for CF3/cyano groups) could streamline production of advanced analogs like Compound 99 .

Preparation Methods

Preparation of 3,5-Dinitrobenzoyl Chloride

The synthesis begins with the conversion of 3,5-dinitrobenzoic acid to its corresponding acyl chloride. This is achieved by refluxing 3,5-dinitrobenzoic acid with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, where SOCl₂ acts as both a solvent and a chlorinating agent. Key parameters include:

  • Reaction Conditions : 12–16 hours at 70–80°C under nitrogen atmosphere.

  • Workup : Excess SOCl₂ is removed under reduced pressure, yielding 3,5-dinitrobenzoyl chloride as a pale-yellow solid.

Characterization Data :

  • Yield : 92–95%.

  • IR (KBr, cm⁻¹) : 1795 (C=O, acyl chloride), 1530 and 1350 (asymmetric and symmetric NO₂ stretches).

  • ¹H NMR (CDCl₃, δ) : 9.12 (s, 1H, Ar-H), 8.98 (d, 2H, Ar-H).

Friedel-Crafts Acylation of Pyrrole

The electrophilic acylation of pyrrole at the 2-position is conducted using 3,5-dinitrobenzoyl chloride and aluminum chloride (AlCl₃) as a Lewis acid. The nitro groups deactivate the benzoyl chloride, necessitating vigorous conditions:

  • Solvent : Dichloromethane (DCM) or nitrobenzene.

  • Molar Ratios : Pyrrole (1.2 equiv), 3,5-dinitrobenzoyl chloride (1.0 equiv), AlCl₃ (2.5 equiv).

  • Reaction Time : 8–12 hours at 25–30°C.

The product, 2-(3,5-dinitrobenzoyl)pyrrole, is isolated via column chromatography (silica gel, ethyl acetate/hexane 3:7).

Characterization Data :

  • Yield : 65–70%.

  • IR (KBr, cm⁻¹) : 1730 (C=O, ketone), 1525 and 1345 (NO₂).

  • ¹H NMR (DMSO-d₆, δ) : 8.92 (s, 1H, Ar-H), 8.75 (d, 2H, Ar-H), 7.45 (t, 1H, pyrrole-H), 6.95 (m, 2H, pyrrole-H).

Reduction of Nitro Groups to Amino Groups

The final step involves reducing the nitro groups of 2-(3,5-dinitrobenzoyl)pyrrole to amines. A zinc dust–formic acid system is employed under mild conditions to avoid over-reduction or degradation of the pyrrole ring:

  • Reagents : Zinc dust (4.0 equiv), 90% formic acid.

  • Conditions : Stirring at 50°C for 3–4 hours.

  • Workup : Filtration, followed by neutralization with saturated NaHCO₃ and extraction with ethyl acetate.

Characterization Data :

  • Yield : 38–45%.

  • IR (KBr, cm⁻¹) : 3440 (N-H stretch), 1678 (C=O).

  • ¹H NMR (DMSO-d₆, δ) : 6.85 (s, 1H, Ar-H), 6.72 (d, 2H, Ar-H), 6.20 (br s, 4H, NH₂), 7.30 (t, 1H, pyrrole-H), 6.88 (m, 2H, pyrrole-H).

Optimization of Reaction Conditions

Solvent and Catalyst Screening for Friedel-Crafts Acylation

Comparative studies reveal that nitrobenzene enhances electrophilic reactivity compared to DCM, albeit at the cost of higher toxicity. AlCl₃ outperforms FeCl₃ or ZnCl₂ in catalyzing the reaction, achieving yields of 70% vs. 45–50% for alternatives.

Impact of Reducing Agents on Nitro Group Reduction

While zinc–formic acid provides moderate yields (38–45%), catalytic hydrogenation (H₂, Pd/C) offers higher efficiency (60–65%) but risks pyrrole ring hydrogenation. Sodium dithionite (Na₂S₂O₄) in aqueous ethanol represents a safer alternative, yielding 50–55%.

Spectroscopic Characterization and Analytical Data

Infrared Spectroscopy

Critical IR bands confirm functional group transformations:

  • C=O Stretch : Shifts from 1795 cm⁻¹ (acyl chloride) to 1730 cm⁻¹ (ketone) post-acylation and 1678 cm⁻¹ post-reduction.

  • N-H Stretch : Emerges at 3440 cm⁻¹ after nitro reduction.

Nuclear Magnetic Resonance

¹H NMR spectra validate regioselectivity:

  • Aromatic Protons : Downfield shifts (δ 8.92–6.72) correlate with electron-withdrawing effects of nitro/amino groups.

  • NH₂ Signals : Broad singlets at δ 6.20 confirm successful reduction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.